
LTI-291
Overview
Description
LTI-291 (also known as BIA-28-6156 post-acquisition by BIAL) is a small-molecule, centrally penetrant allosteric activator of glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene. It is designed to enhance GCase activity in patients with GBA1-associated Parkinson’s disease (GBA-PD), where mutations reduce enzyme activity, leading to glycosphingolipid (GSL) accumulation and neurodegeneration .
Chemical Reactions Analysis
LTI-291 primarily functions as an allosteric activator of glucocerebrosidase. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution in its role as an activator. Instead, it binds to the enzyme and enhances its activity. The major product formed from this interaction is the increased breakdown of glycosphingolipids into simpler molecules, which are then recycled within the lysosome .
Scientific Research Applications
Introduction to LTI-291
This compound is a small-molecule compound designed as an allosteric activator of glucocerebrosidase, an enzyme crucial for the breakdown of glycosphingolipids. Mutations in the GBA1 gene, which encodes glucocerebrosidase, are associated with a higher risk of developing Parkinson's disease and other related disorders. Given its mechanism of action, this compound holds promise for treating patients with GBA1 mutations, particularly those diagnosed with Parkinson's disease.
Clinical Trials and Findings
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.
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Phase 1 Studies :
- Conducted in healthy volunteers to assess single and multiple ascending doses.
- Results indicated that this compound was well tolerated with no serious adverse events reported. The maximum concentration (Cmax) and area under the curve (AUC) increased proportionally with dosage, demonstrating favorable pharmacokinetic properties .
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Phase 1b Trial :
- Involving patients with GBA1-associated Parkinson's disease, this trial administered this compound at varying doses (10, 30, or 60 mg) over 28 days.
- The study found significant changes in glycosphingolipid levels in peripheral blood mononuclear cells, indicating an increase in glucocerebrosidase activity .
- Imaging Studies :
Summary of Clinical Findings
Study Type | Population | Dosage (mg) | Duration | Key Findings |
---|---|---|---|---|
Phase 1 | Healthy Volunteers | 3, 10, 30, 90 | Single | Well tolerated; dose-proportional pharmacokinetics |
Phase 1b | GBA-PD Patients | 10, 30, 60 | 28 days | Increased glycosphingolipid levels; well tolerated |
Imaging Study | GBA-PD Patients | 10 or 60 | 28 days | Enhanced brain glucose metabolism; improved functional connectivity |
Case Study: Efficacy in GBA1-Mutated Patients
A notable case involved a cohort of 40 patients with Parkinson's disease carrying GBA1 mutations. These patients were administered this compound for a duration of four weeks. The study revealed that treatment led to a transient increase in glycosphingolipid levels in peripheral blood cells. This effect correlated with improved neurocognitive performance measures over time .
Case Study: Safety Profile Assessment
In another trial focusing on safety profiles, researchers monitored adverse events among participants receiving this compound. The results indicated no significant adverse effects compared to placebo groups. This reinforces the compound's potential as a safe therapeutic option for patients with genetic predispositions to Parkinson's disease .
Mechanism of Action
LTI-291 exerts its effects by binding to glucocerebrosidase and enhancing its activity. This enzyme is responsible for the breakdown of glycosphingolipids within the lysosome. By increasing the activity of glucocerebrosidase, this compound helps to clear the accumulation of glycosphingolipids, which can otherwise lead to cellular dysfunction and disease. The molecular targets of this compound include the active site of glucocerebrosidase, where it binds and induces a conformational change that enhances the enzyme’s activity .
Comparison with Similar Compounds
Key Pharmacological Properties :
- Mechanism : Binds to GCase’s allosteric site, increasing catalytic activity of both wild-type and mutant forms .
- Pharmacokinetics (PK) :
- Half-life: ~28 hours in humans, supporting once-daily dosing .
- Brain penetration: Unbound partition coefficient (Kpuu) of 1.02 in rats, indicating equilibrium between plasma, brain, and cerebrospinal fluid (CSF) .
- Dose proportionality: Plasma and CSF concentrations increase linearly over a 20-fold dose range (3–60 mg) .
- Pharmacodynamics (PD) :
It is currently in Phase II trials for GBA-PD .
The following table and analysis compare LTI-291 to other GCase-targeting therapies in development:
Mechanistic Differentiation
- Allosteric Activation (this compound) : Enhances catalytic activity of both wild-type and mutant GCase, irrespective of mutation type, by binding to a lipid-dependent allosteric site . This contrasts with chaperones like Isofagomine , which only stabilize specific mutant forms .
- Substrate Reduction (Venglustat) : Lowers glucosylceramide levels indirectly by inhibiting its synthesis. While effective in Gaucher disease, this approach may lack specificity in GBA-PD and poses systemic toxicity risks .
- Gene Therapy (PR001): Addresses the root cause by delivering functional GBA1 but requires invasive administration and carries immunogenicity risks .
Clinical Efficacy Insights
- This compound : In GBA-PD patients, 28-day dosing led to dose-dependent increases in CSF GCase activity and transient GluCer elevation, confirming target engagement . Preclinical models showed 10–30% reductions in GluCer .
- Venglustat : Failed in Phase II for GBA-PD due to lack of efficacy and adverse events (e.g., tremor) .
- Ambroxol : Phase II trials demonstrated reduced α-synuclein and improved motor symptoms, but results were modest compared to placebo .
Biological Activity
LTI-291, also known as BIA-28, is a small-molecule allosteric activator of the lysosomal enzyme glucocerebrosidase (GCase). It is primarily being investigated for its potential therapeutic effects in patients with Parkinson's disease associated with GBA1 mutations (GBA-PD). This compound aims to enhance GCase activity, which is crucial for the metabolism of glucocerebrosides and has implications for neurodegenerative diseases.
This compound functions as an allosteric modulator, increasing the Vmax (maximum rate) and decreasing the Km (Michaelis constant) of GCase. This modulation leads to enhanced enzymatic activity, which is particularly beneficial for both normal and mutant forms of the enzyme. In vitro studies have indicated that this compound can increase GCase activity by up to threefold, suggesting significant potential for restoring normal metabolic function in affected patients .
Pharmacokinetics and Pharmacodynamics
A series of clinical trials have evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound:
- Phase 1 Studies : Initial studies involved single ascending doses (SAD) and multiple ascending doses (MAD) in healthy volunteers. These studies demonstrated that this compound was well tolerated, with no serious adverse events (SAEs) reported. The pharmacokinetic profile showed dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC), with a median half-life of approximately 28 hours .
- Phase 1B Trial : A subsequent trial focused on GBA-PD patients receiving daily doses of this compound for 28 days. The trial confirmed that plasma and cerebrospinal fluid (CSF) concentrations reached levels sufficient to double GCase activity. Notably, intracellular glucosylceramide (GluCer) levels were monitored as biomarkers for target engagement, revealing significant changes post-treatment .
Safety and Tolerability
The safety profile of this compound has been promising across various studies. No deaths or treatment-related SAEs occurred during trials. Adverse events were consistent across treatment groups, indicating a favorable safety margin .
Efficacy Indicators
Clinical efficacy is primarily assessed through biomarker changes in glycosphingolipid levels, including GluCer and lactosylceramide (LacCer). The following table summarizes key findings from clinical studies:
Study Phase | Dose Levels (mg) | Duration | Key Findings |
---|---|---|---|
Phase 1 | 3, 10, 30, 90 | 14 days | Well tolerated; no SAEs; dose-proportional PK |
Phase 1B | 10, 30, 60 | 28 days | Significant increase in GCase activity; changes in GluCer levels observed |
Phase 2a | TBD | TBD | Ongoing assessment of long-term effects on neurocognitive function |
Case Studies
A notable case study involved a cohort of GBA-PD patients treated with this compound. Participants exhibited improvements in neurocognitive assessments alongside biomarker reductions indicative of enhanced GCase activity. These results support the hypothesis that this compound may provide disease-modifying benefits for patients with GBA1 mutations .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of LTI-291 in enhancing glucocerebrosidase (GCase) activity, and how does it differ from other GCase-targeted therapies?
this compound is an allosteric activator of GCase, binding to regions distinct from the active site to stabilize the enzyme's conformation, thereby enhancing both wild-type and mutant GCase activity . Unlike chaperone therapies (e.g., Ambroxol) that bind directly to the active site to stabilize mutant enzymes, this compound modulates enzymatic activity without competitive inhibition, making it effective across diverse GBA1 mutations .
Q. What pharmacokinetic properties of this compound support its use in neurodegenerative disease research?
In phase 1 trials, this compound demonstrated dose-proportional pharmacokinetics with a Cmax and AUC0–6 correlating to free CSF concentrations equivalent to plasma levels, confirming blood-brain barrier penetration . Its half-life and stability in DMSO (50 mg/mL solubility) allow for consistent dosing in preclinical models .
Q. How were safety and tolerability assessed in early-phase clinical trials of this compound for GBA-associated Parkinson’s disease (GBA-PD)?
A 28-day phase 1b trial in 40 GBA-PD patients revealed no significant safety events. Doses up to 60 mg/day were well-tolerated, with transient increases in intracellular glucosylceramide (GluCer) in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker .
Advanced Research Questions
Q. What experimental design challenges arise when reconciling this compound’s in vitro activity with clinical outcomes in GBA-PD?
While in vitro assays (e.g., 4-methylumbelliferyl-β-D-glucopyranoside [4-MUG] cleavage) show this compound enhances GCase activity by 2–3 fold at pH 4.7 , clinical translation requires accounting for lysosomal heterogeneity, neuronal uptake, and compensatory pathways (e.g., glycosphingolipid metabolism). Dose-dependent CSF penetration in humans suggests target engagement, but longitudinal biomarkers (e.g., CSF GluCer) are needed to validate efficacy .
Q. How can researchers address contradictory data on this compound’s impact on glucosylceramide levels in preclinical vs. clinical studies?
Preclinical models show this compound reduces glucosylceramide accumulation in Gaucher-derived cells , yet phase 1 trials reported transient GluCer increases in PBMCs. This discrepancy may reflect tissue-specific lysosomal flux or compensatory sphingolipid synthesis. Methodologically, parallel measurements of GluCer in CSF, plasma, and tissue lysosomes are critical to resolve this .
Q. What strategies optimize this compound dosing in combination therapies targeting α-synuclein aggregation in Parkinson’s disease?
Co-administration with tricyclic antidepressants (e.g., Nortriptyline), which independently reduce α-synuclein clustering, may synergize with this compound’s GCase activation. Dose-ranging studies should prioritize staggered dosing to avoid pharmacokinetic interference and monitor lysosomal stress markers (e.g., LAMP1) .
Q. What biomarkers are most reliable for assessing this compound’s target engagement and disease modification in GBA-PD?
Validated biomarkers include:
- CSF glucosylceramide (GluCer) : Correlates with lysosomal function.
- PBMC GCase activity : A surrogate for CNS activity .
- Neurofilament light chain (NfL) : Tracks neurodegeneration progression . Multi-modal biomarker panels are recommended to capture compartment-specific effects .
Q. How do in vitro assays for this compound’s activity account for pH-dependent lysosomal dynamics and enzyme stability?
Assays must replicate lysosomal conditions (pH 4.7) and include sodium taurocholate to activate GCase. For example, spleen homogenate assays from Gaucher patients (N370S/N370S genotype) showed this compound increased GCase activity by 139% compared to vehicle, validated using conduritol B epoxide (CBE) to confirm specificity .
Q. What are the limitations of current animal models in predicting this compound’s efficacy for GBA-PD?
Most models overexpress mutant GBA1 or α-synuclein, failing to replicate the heterozygous GBA1 mutations seen in 85% of GBA-PD patients. Researchers should prioritize knock-in models with patient-derived iPSCs to assess dose-response relationships and off-target effects on lysosomal proteostasis .
Q. How can computational modeling improve this compound’s dosing regimen for long-term neurodegenerative trials?
Physiologically based pharmacokinetic (PBPK) models incorporating CSF/plasma ratios and lysosomal partitioning data from phase 1 trials can predict optimal dosing intervals. For example, simulations of 30 mg/day dosing showed sustained CSF concentrations above the EC50 (12 nM) for 18 hours, supporting once-daily administration .
Properties
IUPAC Name |
5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILSILAELSWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919820-28-2 | |
Record name | LTI-291 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LTI-291 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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